molecular formula C20H18ClN3OS B2850618 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536715-30-7

2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2850618
CAS No.: 536715-30-7
M. Wt: 383.89
InChI Key: HRHBPVZCGKXTFH-UHFFFAOYSA-N
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Description

2-(Butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex chemical compound known for its unique structural features and potential applications. It belongs to the pyrimidoindole class of compounds and incorporates both heterocyclic and aromatic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis typically begins with the preparation of appropriate starting materials, such as 4-chlorophenylamine and a butylthiol derivative.

  • Cyclization Reaction: : Through a series of reactions, including cyclization, the core pyrimidoindole structure is formed. This often involves heating the starting materials with a catalyst like phosphoric acid or polyphosphoric acid.

  • Thiol Addition: : The butylthiol group is then introduced via a nucleophilic substitution reaction. This step generally requires a strong base such as sodium hydride to deprotonate the thiol and activate it for the substitution.

Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions to increase yield and purity. Large-scale reactors and automated systems are often employed, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, typically resulting in sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.

  • Reduction: : It may also be reduced using reducing agents such as lithium aluminum hydride, leading to various reduction products including the corresponding alcohols or amines.

  • Substitution: : The chloro group in the 4-chlorophenyl moiety can be substituted by nucleophiles (e.g., amines, alkoxides), yielding a variety of derivatives.

Common Reagents and Conditions:
  • Oxidation: : Meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Alkyl halides, amines, sodium hydride (NaH)

Major Products Formed:
  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Reduced pyrimidoindole derivatives

  • Substitution: : Various substituted pyrimidoindoles

Scientific Research Applications

Chemistry:

  • Catalysis: : Used as a ligand in catalytic systems for organic synthesis.

Biology:
  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, which is valuable for biochemical studies.

Medicine:
  • Pharmaceutical Development:

Industry:
  • Material Science: : Utilized in the creation of novel materials due to its robust chemical framework.

Mechanism of Action

The compound exerts its effects through various pathways, depending on its specific application. For enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and activity. In catalysis, it functions as a ligand, forming a complex with the metal center and facilitating the catalytic process.

Comparison with Similar Compounds

Unique Aspects:

  • The combination of butylthio and chlorophenyl groups within the pyrimidoindole framework sets it apart from other compounds.

  • Its ability to undergo diverse chemical reactions makes it highly versatile.

Similar Compounds:
  • 2-(Methylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

  • 2-(Butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one

  • 2-(Butylthio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Each similar compound has subtle differences in substituent groups, affecting their chemical properties and applications.

Hope this breakdown gives you a comprehensive understanding of 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one!

Properties

IUPAC Name

2-butylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-2-3-12-26-20-23-17-15-6-4-5-7-16(15)22-18(17)19(25)24(20)14-10-8-13(21)9-11-14/h4-11,22H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHBPVZCGKXTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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